
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988 by Pfizer scientists. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
CP 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by CP 55,940 leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. The exact mechanism of action of CP 55,940 is not fully understood, but it is thought to involve modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and physiological effects
CP 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to modulate neurotransmitter release and to affect intracellular signaling pathways. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using CP 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, one limitation of using CP 55,940 is its potential for off-target effects, particularly at high doses. Researchers must carefully control the dose and duration of exposure to CP 55,940 to avoid unwanted effects.
Future Directions
There are many future directions for research on CP 55,940 and its potential therapeutic applications. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors that can be used to study the endocannabinoid system with greater specificity. Another area of interest is the investigation of the potential anti-cancer effects of CP 55,940 and other synthetic cannabinoids. Finally, there is a need for further research on the potential side effects and safety of CP 55,940 and other synthetic cannabinoids, particularly in the context of long-term use.
Synthesis Methods
The synthesis of CP 55,940 involves several steps, including the condensation of 4-hydroxycyclohexanone with 3-(1-pyrrolidinyl)benzaldehyde, followed by reduction with sodium borohydride to form the intermediate alcohol. The alcohol is then converted to the final product by reaction with 4-nitrobenzenesulfonyl chloride and triethylamine. The yield of CP 55,940 is typically around 20% and the purity can be increased through recrystallization.
Scientific Research Applications
CP 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent and as a tool for studying the endocannabinoid system. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-8-6-14(7-9-16)18-17(21)13-4-3-5-15(12-13)19-10-1-2-11-19/h1-5,10-12,14,16,20H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCQRSAODYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
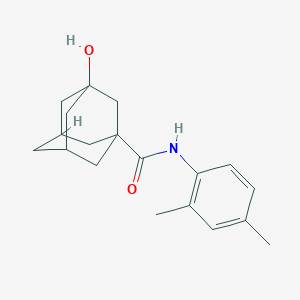
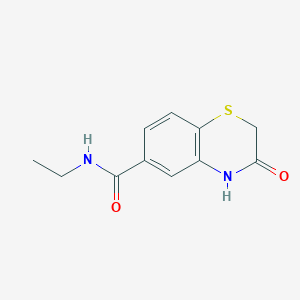

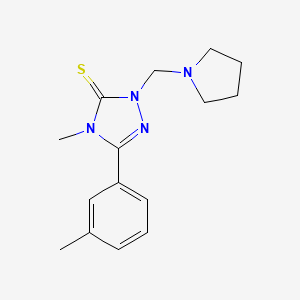
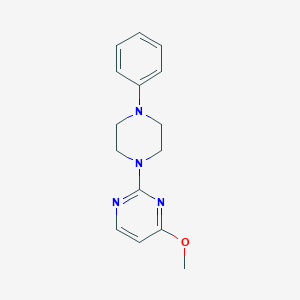
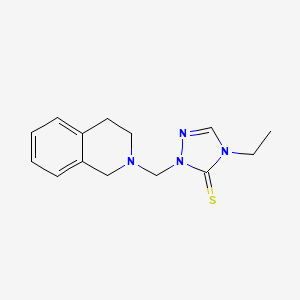
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
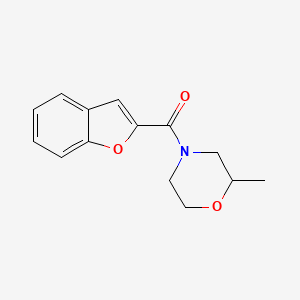
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)